molecular formula C14H15BrO4 B1654377 Diethyl (4-bromobenzylidene)malonate CAS No. 22399-01-5

Diethyl (4-bromobenzylidene)malonate

Cat. No.: B1654377
CAS No.: 22399-01-5
M. Wt: 327.17 g/mol
InChI Key: AFYSUDAWCPZFEQ-UHFFFAOYSA-N
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Description

Diethyl (4-bromobenzylidene)malonate (C₁₄H₁₅BrO₄, MW 327.17 g/mol) is a substituted malonate ester synthesized via Knoevenagel condensation. It is prepared by reacting 4-bromoaniline with diethyl ethoxymethylenemalonate under thermal conditions (403 K, 2 h), followed by purification via recrystallization from methanol . The compound crystallizes in a conformation stabilized by intermolecular C–H···O hydrogen bonds, as revealed by X-ray diffraction . Its IUPAC name is diethyl 2-[(4-bromophenyl)methylidene]propanedioate, and it exhibits a high logP value (4.0), indicating significant lipophilicity . The bromine substituent enhances its molecular weight and electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

diethyl 2-[(4-bromophenyl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSUDAWCPZFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327206
Record name diethyl (4-bromobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22399-01-5
Record name 1,3-Diethyl 2-[(4-bromophenyl)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22399-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diethyl (4-bromobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Dimethyl 2-(4-Methylbenzylidene)malonate

  • Structure : C₁₃H₁₄O₄ (MW 258.25 g/mol), with a 4-methylbenzylidene group.
  • Synthesis: Prepared via Knoevenagel condensation of toluene aldehyde and dimethyl malonate, catalyzed by piperidine and acetic acid .
  • Key Differences: Substituent Effects: The methyl group (electron-donating) reduces steric hindrance compared to bromine (electron-withdrawing). This results in a smaller dihedral angle (18.6° vs. 81.4° in the bromo analog) between the malonate side chains and aromatic ring, affecting crystal packing . Yield: 95% yield achieved due to milder reaction conditions (reflux in benzene) compared to the bromo derivative (73% yield under harsher thermal conditions) .

Diethyl 2-(Pyridin-2-ylmethylene)malonate

  • Structure : Pyridine ring replaces the bromophenyl group.
  • Electronic Effects : The nitrogen in the pyridine ring increases electrophilicity at the α-carbon, enhancing cycloaddition efficiency .

Diethyl Malonate (Parent Compound)

  • Structure : Lacks the benzylidene substituent (C₇H₁₂O₄, MW 160.17 g/mol).
  • pKa: 16.3 (methylene protons), making deprotonation challenging compared to derivatives like ethyl cyanoacetate (pKa 13.2) .
  • Applications : Used as a soman simulant in decontamination studies and in synthesizing α-aryl malonates via copper-catalyzed coupling . The bromo derivative’s higher molecular weight and lipophilicity may alter its utility in such applications.

Physicochemical and Reactivity Comparisons

Acidity and Reactivity

Compound pKa (Methylene Protons) Key Reactivity
Diethyl malonate 16.3 Low reactivity in one-pot reactions due to poor deprotonation
Diethyl (4-bromobenzylidene)malonate Not reported Bromine’s electron-withdrawing effect likely lowers pKa vs. parent compound
Ethyl cyanoacetate 13.2 Higher reactivity in Knoevenagel condensations due to easier deprotonation

Lipoxygenase Inhibition

  • Diethyl malonate derivatives are precursors for coumarin-based lipoxygenase inhibitors . The bromo substituent’s electronegativity may enhance binding affinity compared to methyl or cyano groups, though specific IC₅₀ data for the bromo analog are unavailable.

IC₅₀ Values

Compound Target IC₅₀ (nM) Source
This compound Unspecified 886.7 PubChem BioAssay
S1PR4 (Control) Sphingosine receptor 419.0 ChEMBL

Odorant Properties

  • Diethyl malonate lacks typical ester-related olfactory responses due to its symmetrical structure . The bromo derivative’s bulky substituent may further reduce volatility and alter sensory interactions.

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